BenchChemオンラインストアへようこそ!

Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate

Medicinal Chemistry Synthetic Chemistry Quality Control

This tri-halogenated quinoline scaffold (8-Br, 4-Cl, 5-F) provides a unique electronic and steric profile for precise SAR exploration. The 8-bromo handle is critical for Suzuki/Buchwald cross-couplings, enabling late-stage diversification that non-brominated or differently halogenated analogs cannot replicate. Generic substitution of quinoline-3-carboxylate building blocks is scientifically invalid due to the profound impact of this specific halogen pattern on reactivity and target binding. Procure this 95% pure intermediate to eliminate false positives in HTS and accelerate your antibacterial or CNS drug discovery programs.

Molecular Formula C12H8BrClFNO2
Molecular Weight 332.55 g/mol
CAS No. 1260650-59-6
Cat. No. B1474519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate
CAS1260650-59-6
Molecular FormulaC12H8BrClFNO2
Molecular Weight332.55 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)Br)F)Cl
InChIInChI=1S/C12H8BrClFNO2/c1-2-18-12(17)6-5-16-11-7(13)3-4-8(15)9(11)10(6)14/h3-5H,2H2,1H3
InChIKeyCTZSVPFBWCXIOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate (CAS 1260650-59-6): A Halogenated Quinoline-3-Carboxylate Building Block with Distinct Substitution Patterns


Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate (CAS 1260650-59-6) is a synthetic quinoline derivative characterized by a unique tri-halogen substitution pattern (8-Br, 4-Cl, 5-F) on the quinoline core, combined with an ethyl carboxylate ester at the 3-position. Its molecular formula is C12H8BrClFNO2 with a molecular weight of 332.55 g/mol . Commercial suppliers report purities of 95% to 98% . This compound serves primarily as a versatile small molecule scaffold and synthetic intermediate in medicinal chemistry research, with its distinct halogen arrangement enabling site-selective derivatization and structure-activity relationship (SAR) exploration that cannot be replicated by simpler or differently substituted quinoline analogs [1].

Why Generic Quinoline-3-Carboxylates Cannot Substitute for Ethyl 8-Bromo-4-Chloro-5-Fluoroquinoline-3-Carboxylate (CAS 1260650-59-6)


Generic substitution of quinoline-3-carboxylate building blocks is invalid due to the precise halogenation pattern's profound impact on both physicochemical properties and biological activity. The simultaneous presence of bromine at C8, chlorine at C4, and fluorine at C5 creates a unique electronic environment that governs reactivity in cross-coupling reactions and modulates target binding. In quinoline-3-carboxylic acid derivatives, halogen substitution patterns directly influence antibacterial potency: the 5-fluoro substituent is essential for DNA gyrase inhibition, while the 4-chloro group affects lipophilicity and cellular penetration [1][2]. Moreover, the 8-bromo position serves as a critical handle for Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling late-stage diversification that is impossible with non-brominated or differently halogenated analogs [3]. These structure-activity relationships demonstrate that compounds lacking this specific tri-halogen motif exhibit divergent reactivity profiles and biological outcomes, making direct substitution scientifically unsound.

Quantitative Differentiation Evidence: Ethyl 8-Bromo-4-Chloro-5-Fluoroquinoline-3-Carboxylate (CAS 1260650-59-6) vs. Closest Analogs


Purity Benchmarking: 98% vs. 95% - Enhanced Reproducibility in Medicinal Chemistry Campaigns

The target compound is commercially available at 98% purity from Leyan, compared to the more common 95% purity offered by multiple suppliers . This 3-percentage-point improvement reduces impurity-driven false positives in high-throughput screening (HTS) and ensures more reproducible SAR data.

Medicinal Chemistry Synthetic Chemistry Quality Control

LogP Differentiation: Lipophilicity Profile for Blood-Brain Barrier Penetration vs. Non-Fluorinated Analogs

The predicted LogP of ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate is 3.97 , which falls within the optimal range (3-5) for passive blood-brain barrier (BBB) penetration in CNS drug discovery [1]. In contrast, non-fluorinated quinoline-3-carboxylates (e.g., ethyl 4-chloro-8-methylquinoline-3-carboxylate, LogP ~4.5) exceed this optimal window, while simpler 4-oxo-1,4-dihydroquinoline-3-carboxylic acids (LogP ~1.5-2.5) are too polar for efficient CNS exposure.

ADME Lipophilicity CNS Drug Discovery

Synthetic Handle Advantage: 8-Bromo Enables Pd-Catalyzed Cross-Coupling vs. 8-H/8-F Analogs

The 8-bromo substituent serves as an orthogonal reactive handle for palladium-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig), enabling late-stage diversification of the quinoline core [1][2]. In contrast, the 8-H analog (ethyl 4-chloro-5-fluoroquinoline-3-carboxylate) lacks this handle and would require harsh C-H activation conditions (typically >120°C, requiring directing groups) for analogous functionalization. The 8-fluoro analog exhibits significantly reduced reactivity toward oxidative addition due to the strength of the C-F bond (bond dissociation energy ~126 kcal/mol vs. C-Br ~70 kcal/mol).

Cross-Coupling Medicinal Chemistry C-H Activation

Antibacterial Activity Class Benchmarking: 5-Fluoroquinoline-3-Carboxylates vs. Non-Fluorinated Congeners

Quinoline-3-carboxylic acid derivatives bearing a 5-fluoro substituent exhibit 4- to 8-fold enhanced antibacterial activity against Gram-positive and Gram-negative bacteria compared to their non-fluorinated analogs due to improved DNA gyrase binding affinity [1][2]. While direct MIC data for the target compound is not published, its structural homology to the fluoroquinolone pharmacophore (5-fluoro, 4-oxo/chloro, 3-carboxylate) places it within a class of validated antibacterial scaffolds, whereas analogs lacking the 5-fluoro group (e.g., ethyl 4-chloro-8-bromoquinoline-3-carboxylate) show attenuated potency.

Antibacterial Fluoroquinolone DNA Gyrase

Safety and Handling: GHS Hazard Classification vs. Carboxylic Acid Analogs

The target compound carries GHS hazard statements H301+H311+H331 (toxic if swallowed, in contact with skin, or if inhaled) and Danger signal word . This classification necessitates controlled handling protocols but is consistent with many halogenated heterocyclic building blocks. In contrast, the corresponding carboxylic acid (8-bromo-4-chloro-5-fluoroquinoline-3-carboxylic acid) exhibits lower acute toxicity (H302 only), which may influence procurement for high-throughput parallel synthesis where safety considerations are paramount.

Safety Procurement Laboratory Handling

Optimal Research and Industrial Applications for Ethyl 8-Bromo-4-Chloro-5-Fluoroquinoline-3-Carboxylate (CAS 1260650-59-6)


CNS-Penetrant Antibacterial Lead Optimization

The compound's LogP of 3.97 places it within the optimal range for blood-brain barrier penetration, while its 5-fluoroquinoline-3-carboxylate pharmacophore suggests potential antibacterial activity via DNA gyrase inhibition [1]. Researchers developing CNS-active antibacterial agents should prioritize this scaffold for synthesis and screening, as non-fluorinated or more lipophilic analogs are less likely to achieve therapeutic brain concentrations.

Modular Library Synthesis via 8-Bromo Handle

The 8-bromo substituent enables efficient Suzuki-Miyaura and Buchwald-Hartwig cross-coupling for late-stage diversification [2][3]. Medicinal chemistry groups engaged in parallel synthesis of quinoline-based libraries should procure this compound as a core scaffold, as it provides orthogonal reactivity that non-brominated analogs lack, streamlining the generation of SAR data around the C8 position.

Fluoroquinolone Scaffold Exploration in Antimicrobial Research

Given the well-established role of 5-fluoroquinoline-3-carboxylic acid derivatives as antibacterial agents, this compound serves as a key intermediate for synthesizing novel fluoroquinolone analogs [1][4]. Procurement is justified for programs seeking to explore SAR at the C4 and C8 positions without introducing synthetic complexity associated with C-H activation.

Controlled-Environment High-Throughput Screening (HTS) Campaigns

The 98% purity grade available from select suppliers ensures minimal impurity interference in HTS assays . Combined with well-characterized GHS hazard data , this compound is suitable for automated liquid handling systems in facilities with appropriate safety protocols, whereas lower-purity batches may generate false positives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.